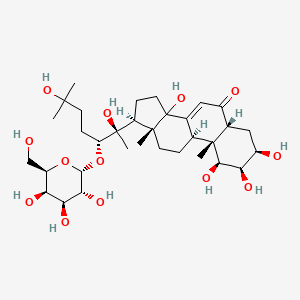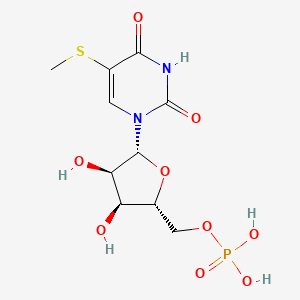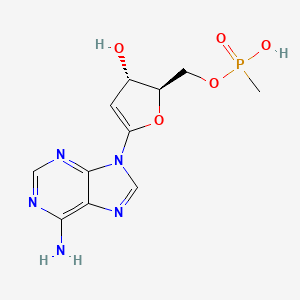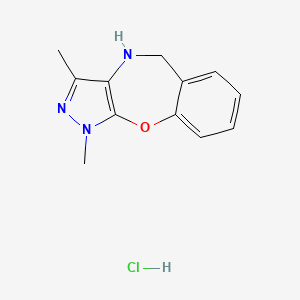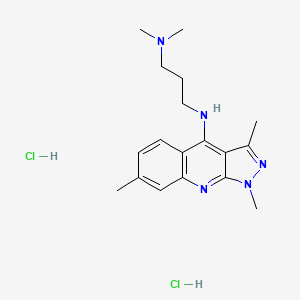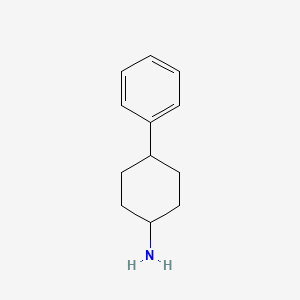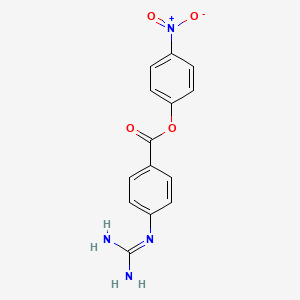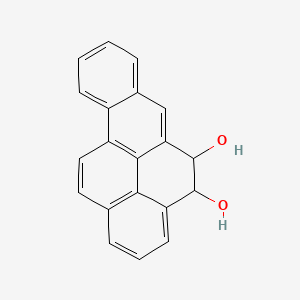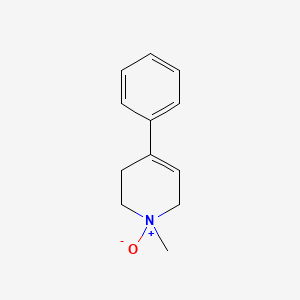
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide is a tertiary amine oxide and a tetrahydropyridine. It derives from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
科学的研究の応用
Oxidative Chemical Transformations
Research by Soldatenkov et al. (2003) has explored the oxidation reactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives. They demonstrated that oxidation of MPTP with manganese dioxide leads to various chemical transformations, including the formation of 3-hydroxymethyl derivatives and further oxidative conversions.
Metabolic Pathways in the Brain and Liver
The metabolism of MPTP in rat brains and liver has been studied by Arora et al. (1988). They identified the metabolites of MPTP in these organs, providing insights into the biological processing of this compound in vivo.
Molecular Targets in Neurotoxicity
Mandir et al. (1999) researched the role of poly(ADP-ribose) polymerase in MPTP-induced parkinsonism, uncovering critical molecular targets and suggesting potential therapeutic avenues (Mandir et al., 1999).
Intermediates in Oxidation and Reduction Reactions
Chacón et al. (1987, 1989) observed the intermediate oxidation states in the metabolic activation of MPTP, contributing to a deeper understanding of its biochemical behavior (Chacón et al., 1987), (Chacón et al., 1989).
Mitochondrial Uptake and Metabolism
Ramsay and Singer (1986) explored the energy-dependent uptake of MPTP metabolites by mitochondria, shedding light on the cellular mechanisms underlying its neurotoxic effects (Ramsay & Singer, 1986).
Metabolism in Liver Homogenate Fractions
The work by Weissman et al. (1985) on the metabolism of MPTP in liver homogenates adds to the understanding of its biotransformation pathways (Weissman et al., 1985).
Neuronal Nitric Oxide in Neurotoxicity
Studies by Przedborski et al. (1996) and Hantraye et al. (1996) have investigated the role of neuronal nitric oxide in MPTP-induced dopaminergic neurotoxicity, offering insights into its pathophysiological effects (Przedborski et al., 1996), (Hantraye et al., 1996).
Monoamine Oxidase Interactions
The interaction of MPTP with monoamine oxidases (MAO) has been studied by Singer et al. (1986), providing critical information on its enzymatic processing (Singer et al., 1986).
Superoxide Radicals Generation
Zang and Misra (1992) have focused on the generation of superoxide radicals during the autoxidation of MPTP metabolites, highlighting the oxidative stress aspects of its toxicity (Zang & Misra, 1992).
特性
CAS番号 |
95969-40-7 |
|---|---|
製品名 |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide |
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
1-methyl-1-oxido-4-phenyl-3,6-dihydro-2H-pyridin-1-ium |
InChI |
InChI=1S/C12H15NO/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7H,8-10H2,1H3 |
InChIキー |
FZVSMNOAJGWONA-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
正規SMILES |
C[N+]1(CCC(=CC1)C2=CC=CC=C2)[O-] |
同義語 |
1-methyl-4-phenyl-1,2,3,6-(tetrahydropyridine)-N-oxide MPTP-N-oxide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)
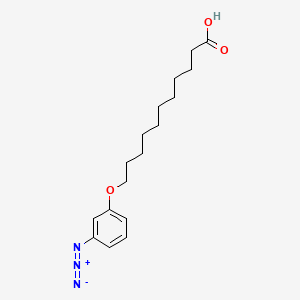
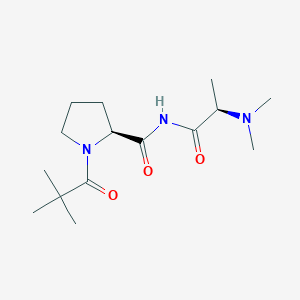
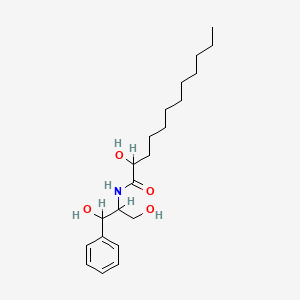
![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
